(3-Amino-4-fluorophenyl)(1,1-dioxidothiomorpholino)methanone
Description
(3-Amino-4-fluorophenyl)(1,1-dioxidothiomorpholino)methanone is a heterocyclic compound featuring a 3-amino-4-fluorophenyl group linked to a thiomorpholine 1,1-dioxide moiety via a methanone bridge. Its molecular formula is C₁₁H₁₂FN₂O₃S, with a molecular weight of 280.29 g/mol. The thiomorpholine 1,1-dioxide group (a sulfone derivative) imparts electron-withdrawing properties, while the 4-fluoro substituent on the phenyl ring enhances metabolic stability and influences steric interactions .
Synthesis:
The compound is synthesized through multi-step reactions, including:
Coupling reactions between fluorinated benzoyl chlorides and thiomorpholine 1,1-dioxide.
Nitro reduction (e.g., using Zn/NH₄OAc) to introduce the amino group . High yields (e.g., 96% for analog 14d in ) suggest robust synthetic routes .
Applications:
This scaffold is prevalent in kinase inhibitors and receptor modulators, leveraging the sulfone’s polarity for target binding and the fluorine’s bioisosteric effects .
Properties
IUPAC Name |
(3-amino-4-fluorophenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O3S/c12-9-2-1-8(7-10(9)13)11(15)14-3-5-18(16,17)6-4-14/h1-2,7H,3-6,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWMHLMPYNYYKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C(=O)C2=CC(=C(C=C2)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-4-fluorophenyl)(1,1-dioxidothiomorpholino)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the 3-amino-4-fluorophenyl precursor, which is then reacted with a thiomorpholine derivative under controlled conditions to introduce the dioxido substituent. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as diisopropylethylamine (DIPEA) at low temperatures (0-5°C) to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control is common in industrial settings to ensure reproducibility and safety.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-4-fluorophenyl)(1,1-dioxidothiomorpholino)methanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The fluorine atom can be replaced by hydrogen under reductive conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base.
Major Products
The major products formed from these reactions include nitro derivatives, reduced phenyl derivatives, and various substituted amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a critical intermediate in the synthesis of more complex molecules, facilitating various organic reactions.
- Reagent in Organic Reactions : It is utilized in multiple organic transformations due to its reactive functional groups.
Biological Activities
Research indicates that (3-Amino-4-fluorophenyl)(1,1-dioxidothiomorpholino)methanone exhibits promising antimicrobial and anticancer properties. Studies have shown that it can inhibit specific enzymes related to cell proliferation, suggesting potential use as an anticancer agent.
- Antimicrobial Properties : Preliminary studies indicate effectiveness against various microbial strains, although further research is needed to establish mechanisms and efficacy.
- Cancer Research : Investigations into its ability to modulate cellular pathways could lead to new therapeutic strategies for cancer treatment.
Medical Applications
The compound is under investigation for its potential as a therapeutic agent in treating various diseases. Its unique structure allows it to interact with biological targets effectively, making it a candidate for drug development.
Industrial Applications
In industry, this compound is utilized in the development of advanced materials such as polymers and coatings. Its chemical properties lend themselves well to applications requiring durability and resistance to degradation.
Mechanism of Action
The mechanism by which (3-Amino-4-fluorophenyl)(1,1-dioxidothiomorpholino)methanone exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in halogen bonding. The thiomorpholine ring with the dioxido substituent may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key structural analogs are compared below, focusing on substituents, heterocycles, and pharmacological implications.
Table 1: Structural and Functional Comparison
*Yield inferred from analog 14d in ; †Method described but yield unspecified in .
Structural Modifications and Pharmacological Impact
a) Heterocycle Variations
- Thiomorpholine 1,1-dioxide vs. Morpholine derivatives (e.g., compound in ) are simpler to synthesize but lack the sulfone’s electron-withdrawing effects.
b) Substituent Effects
Research Findings and Data
Table 2: Physicochemical and Pharmacokinetic Data
Key Observations:
- The 4-fluoro group in the target compound reduces oxidative metabolism, enhancing half-life compared to non-fluorinated analogs .
- Thiomorpholine 1,1-dioxide derivatives consistently show lower LogP values than morpholine analogs, improving aqueous solubility .
Biological Activity
(3-Amino-4-fluorophenyl)(1,1-dioxidothiomorpholino)methanone is a synthetic compound with potential applications in various biological fields, particularly in antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula : CHFNOS
- IUPAC Name : (3-Aminophenyl)(1,1-dioxo-1,4-thiazinan-4-yl)methanone
The unique structure combines an aminophenyl group with a dioxidothiomorpholino moiety, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, contributing to its anticancer properties.
- Antimicrobial Activity : It demonstrates potential against various microbial strains, suggesting a role in treating infections.
Table 1: Summary of Biological Activities
Anticancer Studies
Recent studies have focused on the anticancer potential of this compound. For instance:
- Cell Line Testing : In vitro tests on cancer cell lines have shown that the compound exhibits cytotoxic effects at varying concentrations. The results indicate a dose-dependent response, where higher concentrations lead to increased cell death.
Antimicrobial Properties
The compound's antimicrobial properties have been evaluated against several bacterial strains:
- Bacterial Strains Tested : Common pathogens such as Staphylococcus aureus and Escherichia coli were used in assays to determine minimum inhibitory concentrations (MIC).
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, researchers synthesized various derivatives of this compound and assessed their anticancer efficacy. The study highlighted that modifications to the aromatic ring could enhance or diminish activity against specific cancer types.
Case Study 2: Antimicrobial Evaluation
A separate study evaluated the antimicrobial efficacy of the compound against multi-drug resistant strains. The results suggested that the compound could serve as a lead candidate for developing new antimicrobial agents due to its unique mechanism of action that differs from traditional antibiotics.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (3-Amino-4-fluorophenyl)(1,1-dioxidothiomorpholino)methanone, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves coupling the 3-amino-4-fluorophenyl moiety with the thiomorpholine-1,1-dioxide group. A two-step approach is common:
Acylation : React 3-amino-4-fluorobenzaldehyde with bromoacetyl bromide in the presence of a base (e.g., triethylamine) to form an intermediate acyl bromide.
Amidation : Introduce the thiomorpholine-1,1-dioxide group via nucleophilic substitution, using dichloromethane (DCM) as a solvent and extended reaction times (24+ hours) to overcome solubility challenges .
- Critical Factors : Solvent choice (DCM preferred), stoichiometric ratios (1:1.2 for acyl bromide:amine), and temperature (ambient to 40°C) significantly affect yields (reported 60-75% in optimized conditions) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?
- Primary Methods :
- 13C-NMR : Identify carbonyl (C=O) resonance at ~170-175 ppm and thiomorpholine-dioxide sulfone peaks at ~45-50 ppm .
- LC-MS : Confirm molecular ion [M+H]+ at m/z ~327 (exact mass: 326.35 g/mol) and fragmentation patterns (e.g., loss of SO2 group at m/z ~248) .
- FT-IR : Look for N-H stretch (3300-3500 cm⁻¹), C=O (1650-1700 cm⁻¹), and S=O (1150-1250 cm⁻¹) .
Q. What are the structural features of this compound that may influence its reactivity in medicinal chemistry applications?
- Key Features :
- Electron-deficient aromatic ring : The 4-fluoro group directs electrophilic substitution to the meta position, while the 3-amino group enables hydrogen bonding or Schiff base formation .
- Thiomorpholine-1,1-dioxide : The sulfone group enhances solubility and stabilizes charge interactions in biological targets (e.g., enzyme active sites) .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis and predict biological activity of this compound?
- Approach :
- DFT Calculations : Simulate reaction pathways (e.g., Fukui indices for nucleophilic/electrophilic sites) to predict regioselectivity in acylation steps .
- Molecular Docking : Use AutoDock Vina to model interactions with targets like GABA receptors (logP ~1.5 suggests blood-brain barrier penetration) .
Q. How should researchers address contradictions in spectral data during structural elucidation?
- Example : Discrepancies in 13C-NMR carbonyl peaks (e.g., 170 vs. 175 ppm) may arise from solvent polarity (CDCl3 vs. DMSO-d6).
- Resolution :
Re-run spectra in standardized solvents (e.g., acetonitrile-d3 for consistency) .
Validate with X-ray crystallography using SHELXL for small-molecule refinement (R-factor < 5%) .
Q. What strategies improve yield in large-scale synthesis while minimizing byproducts?
- Optimization :
- Catalyst Screening : Test Lewis acids (AlCl3) vs. Brønsted acids (H2SO4) in Friedel-Crafts-type reactions to reduce dimerization .
- Workup Modifications : Use ice-water quenching followed by ethyl acetate extraction (3× volumes) to isolate the product from unreacted amine .
Key Challenges and Future Directions
- Stereochemical Control : The thiomorpholine-dioxide ring may adopt chair or boat conformations, influencing biological activity. MD simulations (AMBER) are recommended to study dynamic behavior .
- Metabolic Stability : Preliminary in vitro assays (hepatocyte microsomes) show moderate clearance (t1/2 = 2.3 hours), suggesting need for prodrug derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
